

An In-depth Technical Guide to the Theoretical Properties of 4-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Butoxybenzaldehyde**

Cat. No.: **B1265825**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of **4-Butoxybenzaldehyde** (CAS No. 5736-88-9). It is intended to serve as a core resource for researchers, scientists, and professionals in drug development. This document collates critical physicochemical data, predicted computational properties, and detailed experimental protocols for the synthesis and analysis of this compound. Furthermore, it explores the biological significance of **4-Butoxybenzaldehyde** as a tyrosinase inhibitor and visualizes its interaction within the melanogenesis signaling pathway, offering insights into its potential applications in pharmacology and medicinal chemistry.

Core Properties of 4-Butoxybenzaldehyde

4-Butoxybenzaldehyde is an aromatic aldehyde characterized by a butoxy group substituted at the para position of the benzaldehyde ring. It is a colorless to pale yellow liquid at room temperature and is utilized as an intermediate in the synthesis of various organic compounds.

[1]

Physicochemical Properties

The fundamental physical and chemical properties of **4-Butoxybenzaldehyde** are summarized in the table below. It is noteworthy that while some databases report a melting point of 184 °C,

this is likely erroneous as the compound is consistently described as a liquid at ambient temperatures.[\[2\]](#)[\[3\]](#)[\[4\]](#) Most sources indicate that the melting point is not applicable or has not been determined.[\[3\]](#)

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1] [5]
Molecular Weight	178.23 g/mol	[5] [6]
Appearance	Colorless to pale yellow liquid	[1] [5]
Boiling Point	285 °C (at 760 mmHg)	[3] [6]
Density	1.031 g/mL at 25 °C	[3] [6]
Refractive Index (n _{20/D})	1.539	[6]
Flash Point	> 113 °C (> 235.4 °F) - closed cup	[6]
Solubility	Moderately soluble in water; soluble in organic solvents like ethanol and ether.	[1]

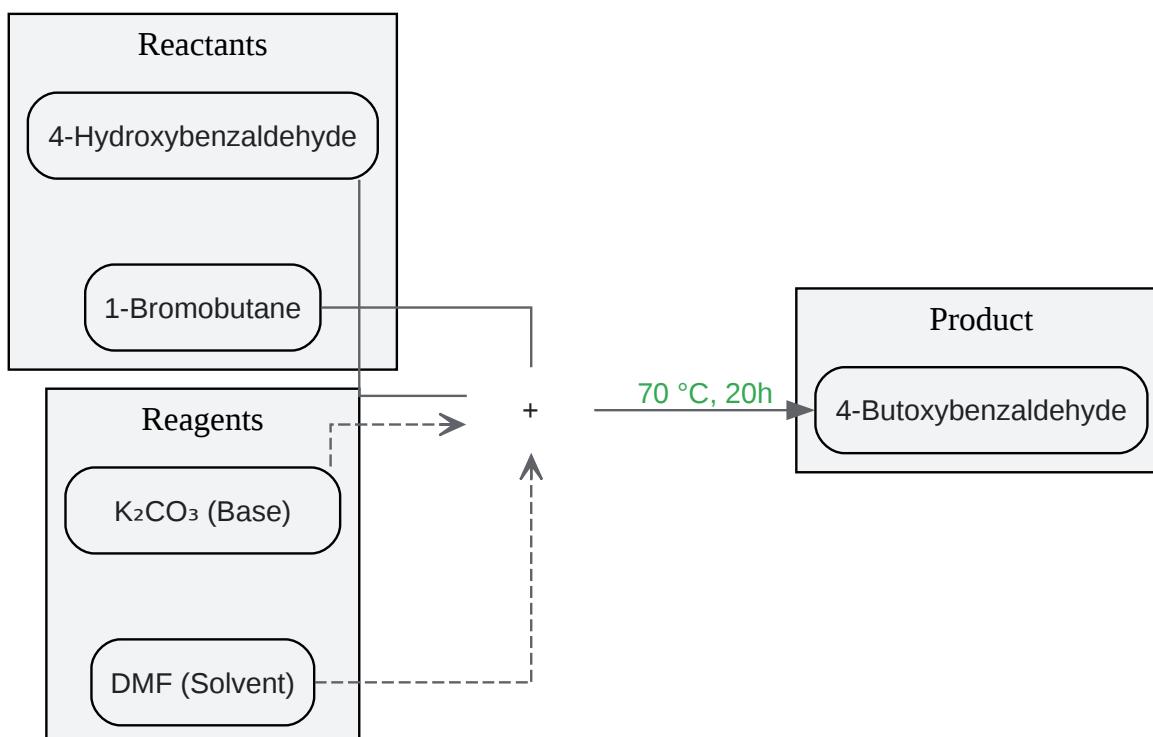
Computed Theoretical Properties

Computational models provide valuable predictions for various chemical descriptors that are pertinent to drug development, such as lipophilicity and bioavailability.

Property	Value	Source(s)
XLogP3	2.7	[7]
Topological Polar Surface Area (TPSA)	26.3 Å ²	[7]
Hydrogen Bond Donors	0	[8]
Hydrogen Bond Acceptors	2	[8]
Rotatable Bonds	5	[8]
Standard Gibbs Free Energy of Formation (ΔfG°)	-60.00 kJ/mol	[9]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **4-Butoxybenzaldehyde**.


Spectrum Type	Key Features	Source(s)
¹ H NMR (CDCl ₃)	Signals corresponding to the aldehydic proton, aromatic protons, and the protons of the butoxy group.	[4]
¹³ C NMR (CDCl ₃)	Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the butoxy group.	[4]
Infrared (IR)	Characteristic peaks for the C=O stretch of the aldehyde and C-O stretching of the ether.	[4]
Mass Spectrometry (MS)	Molecular ion peak and fragmentation pattern consistent with the structure.	[5]

Experimental Protocols

Synthesis of 4-Butoxybenzaldehyde via Williamson Ether Synthesis

This protocol is a representative method for the synthesis of 4-alkoxybenzaldehydes.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis of **4-Butoxybenzaldehyde**.

Materials:

- 4-Hydroxybenzaldehyde
- 1-Bromobutane

- Anhydrous Potassium Carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Deionized water
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde and 1-bromobutane in DMF.
- Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.
- Add anhydrous potassium carbonate to the mixture.
- Heat the reaction mixture to 70 °C and continue stirring for 20 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding excess water and extract the product with ethyl acetate.
- Combine the organic phases, wash several times with water, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate, 20:1) to yield **4-butoxybenzaldehyde**.

Purification of 4-Butoxybenzaldehyde

A common impurity in aldehydes is the corresponding carboxylic acid, formed by oxidation.

Purification can be achieved by the following methods:

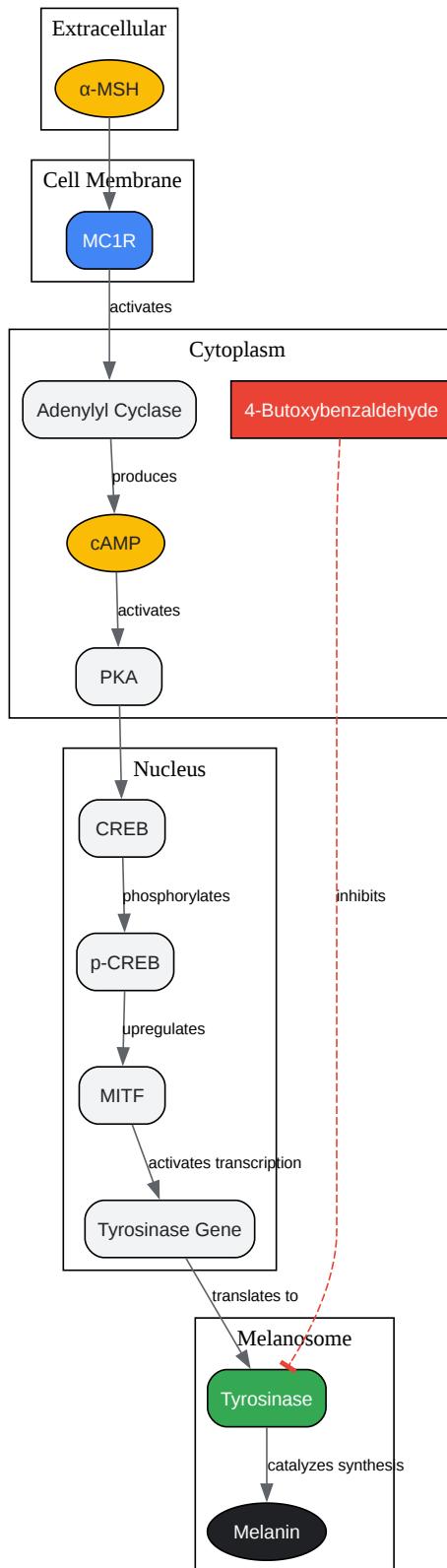
- Column Chromatography: As described in the synthesis protocol, column chromatography on silica gel is an effective purification method.
- Bisulfite Adduct Formation: Aldehydes can be purified by forming a water-soluble bisulfite adduct. The aldehyde can then be regenerated by basification.[\[9\]](#)

NMR Sample Preparation

For accurate NMR analysis of the liquid **4-Butoxybenzaldehyde**:

- Dissolve approximately 20 μ L of the purified liquid sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3).
- Filter the solution through a pipette containing a small plug of glass wool or cotton into a clean, dry NMR tube to remove any particulate matter.
- Cap the NMR tube and ensure the sample height is adequate for the spectrometer.[\[6\]](#)

Biological Activity and Signaling Pathways


Inhibition of Mushroom Tyrosinase

4-Butoxybenzaldehyde has been identified as a competitive inhibitor of mushroom tyrosinase, an enzyme crucial for melanin biosynthesis.[\[2\]](#)[\[3\]](#) This inhibitory activity suggests its potential as a depigmenting agent in cosmetic or therapeutic applications for hyperpigmentation disorders.

The Melanogenesis Signaling Pathway

Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway. Its expression and activity are regulated by a complex signaling cascade, primarily initiated by the binding of α -melanocyte-stimulating hormone (α -MSH) to the melanocortin 1 receptor (MC1R). This activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. MITF then promotes the transcription of tyrosinase and other related proteins, leading to melanin synthesis.[\[2\]](#)[\[9\]](#)

The inhibitory action of **4-Butoxybenzaldehyde** on tyrosinase directly interferes with this pathway at a critical enzymatic step.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin- Equivalents [mdpi.com]
- 6. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Theoretical Properties of 4-Butoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265825#4-butoxybenzaldehyde-theoretical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com